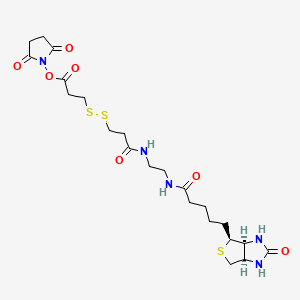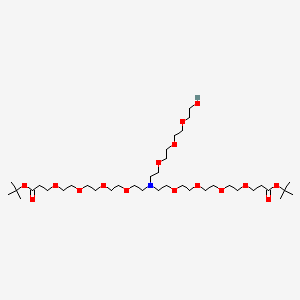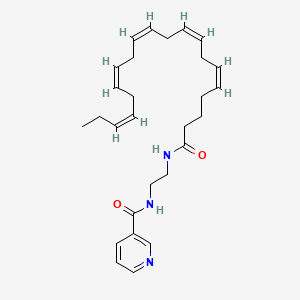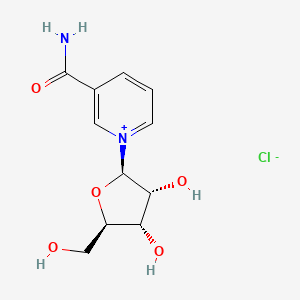![molecular formula C24H27NO3 B609645 4-[3-Hydroxyimino-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid CAS No. 1351452-80-6](/img/structure/B609645.png)
4-[3-Hydroxyimino-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NRX-204647 is a RARγ-selective inverse agonist.
Scientific Research Applications
Retinoidal Activities and Leukemia Cell Differentiation : This compound is analyzed in the context of retinoidal benzoic acids. These compounds, particularly those with bulky alkyl group substitutions, show increased activity in inducing differentiation in human promyelocytic leukemia cells HL-60. Such activities are several times more potent than retinoic acid, suggesting their potential in leukemia treatment or as a model for understanding cell differentiation mechanisms (Kagechika et al., 1989).
Retinoid X Receptor (RXR) Agonism : Research into the compound's analogs focuses on their potential as selective RXR agonists. Such studies are crucial for understanding and potentially treating cutaneous T-cell lymphoma (CTCL). The analogs were evaluated for their RXR binding and transcriptional activities, suggesting their therapeutic potential due to selective RXR activation (Heck et al., 2016).
Structure-Activity Relationship in Aromatic Retinoids : The compound has been studied as part of a series focusing on the biological activity of aromatic retinoids. The research aims to determine geometric constraints essential for high biological activity, vital for designing effective retinoids for therapeutic use (Dawson et al., 1989).
Synthesis and Biological Evaluation of Analogues : Various analogues of the compound have been synthesized and assessed for their biological activity. Such research contributes to understanding the structural basis of their biological functions, which is crucial for developing new pharmaceutical agents (Chaitramallu et al., 2017).
Retinoid Receptor Selectivity and Cancer Research : The compound and its derivatives have been investigated for their role in cancer chemoprevention and treatment. The research focuses on understanding how these compounds interact with retinoid receptors, potentially leading to new approaches in cancer therapy (Strickland et al., 1983).
Luminescent Lanthanide Complexes : Studies have explored the use of derivatives of 4-naphthalen-1-yl-benzoic acid in creating luminescent lanthanide complexes. This research opens up potential applications in areas like imaging and sensing due to the unique photophysical properties of these complexes (Kim et al., 2006).
properties
CAS RN |
1351452-80-6 |
|---|---|
Molecular Formula |
C24H27NO3 |
Molecular Weight |
377.48 |
IUPAC Name |
4-[3-hydroxyimino-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid |
InChI |
InChI=1S/C24H27NO3/c1-23(2)13-14-24(3,4)20-15-18(10-11-19(20)23)21(25-28)12-7-16-5-8-17(9-6-16)22(26)27/h5-12,15,28H,13-14H2,1-4H3,(H,26,27) |
InChI Key |
DKMAOOMRQCCGEO-LOOVLXKESA-N |
SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(=NO)C=CC3=CC=C(C=C3)C(=O)O)(C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
NRX204647; NRX-204647; NRX 204647. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S)-2-[[4-[3-[[(1R)-1-(4-chloro-3-methylphenyl)ethyl]amino]phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid](/img/structure/B609571.png)

![3-[5-[4-(2-Hydroxy-2-methyl-1-oxopropyl)-1-piperazinyl]-2-(trifluoromethyl)phenyl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B609573.png)







![(2R,3R,4R,5R)-2-(4-Amino-pyrrolo[2,3-D]pyrimidin-7-YL)-3-ethynyl-5-hydroxymethyl-tetrahydrofuran-3,4-diol](/img/structure/B609585.png)